4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid
Overview
Description
4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid: is a heterocyclic organic compound that has gained significant attention in recent years due to its unique properties and promising applications in various fields of research and industry. This compound is known for its role in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid typically involves the reaction of 1,3,5-triformylphloroglucinol with 4,4’-(benzoselenadiazole-4,7-diyl)dianiline in the presence of an organobase . This reaction is carried out under controlled conditions to ensure the formation of a highly crystalline product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can undergo selective photocatalytic aerobic oxidation in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and molecular oxygen.
Substitution: The compound can participate in substitution reactions, although detailed conditions are not widely available.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the photocatalytic oxidation of organic sulfides to sulfoxides is a notable reaction involving this compound .
Scientific Research Applications
Chemistry: 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid is used in the development of MOFs and COFs, which have applications in catalysis, gas storage, and separation processes .
Biology and Medicine:
Industry: In industry, the compound is used in the synthesis of advanced materials with applications in electronics, photonics, and energy storage.
Mechanism of Action
The mechanism of action of 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid involves its ability to facilitate light-induced charge transfer, making it an effective component in photocatalytic processes . The compound’s molecular structure allows it to interact with various molecular targets and pathways, enhancing its photocatalytic efficiency .
Comparison with Similar Compounds
- 4,4’-(2,1,3-Benzothiadiazole-4,7-diyl)bisbenzoic acid
- 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)dibenzoic acid
Comparison: 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid is unique due to the presence of the selenadiazole moiety, which imparts distinct electronic and photophysical properties compared to its sulfur-containing analogs . This uniqueness makes it particularly valuable in applications requiring efficient light-induced charge transfer and photocatalysis .
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,1,3-benzoselenadiazol-7-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4Se/c23-19(24)13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-27-22-18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSCBHFDFRYDNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.